Thioacetanilide

Descripción general

Descripción

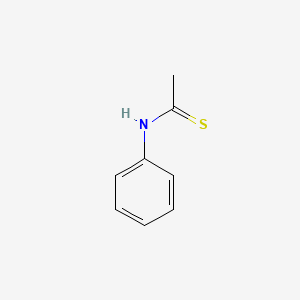

Thioacetanilide is an organic compound with the molecular formula CH₃CSNHC₆H₅. It is a derivative of acetanilide, where the oxygen atom in the acetanilide molecule is replaced by a sulfur atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thioacetanilide can be synthesized through the reaction of aniline with thioacetic acid. The reaction typically involves heating aniline with thioacetic acid under reflux conditions to yield this compound. The reaction can be represented as follows:

C6H5NH2+CH3COSH→C6H5NHCSCH3+H2O

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of the corresponding amine and thiol. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as halides and amines.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Substituted thioacetanilides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antiviral Activity

Thioacetanilide derivatives have been extensively studied for their antiviral properties, particularly against HIV-1. A series of substituted imidazo[4,5-b]pyridin-2-ylthioacetanilides were synthesized and evaluated for their effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Notably, compounds 12 and 13 exhibited potent activity with EC50 values of 0.059 and 0.073 μM, outperforming the control drug nevirapine (EC50 = 0.26 μM) . This underscores the potential of this compound derivatives in developing effective antiviral therapies.

1.2 Antibacterial Properties

Research has also indicated that this compound derivatives possess significant antibacterial activity. A study synthesized 1,2,3-thiadiazole thioacetanilides and evaluated their inhibitory potency against various strains of bacteria. Many compounds demonstrated moderate to good activity against pathogenic bacteria, suggesting their potential as therapeutic agents .

Structural Biology

2.1 Crystallography Studies

This compound has been the subject of crystallographic studies that investigate its hydrogen bonding characteristics and molecular conformations. Research using infrared spectroscopy and density functional theory (DFT) has provided insights into the structural stability of this compound and its derivatives . The crystal structure analysis revealed that this compound molecules form infinite zigzag chains through weak hydrogen bonds, which are crucial for understanding their biological interactions.

Material Science

3.1 Synthesis of Functional Materials

This compound is utilized in synthesizing various functional materials due to its reactive thiol group. It serves as a precursor in the preparation of polymers and other materials with specific electronic properties. For instance, studies have demonstrated its application in green organic synthesis methodologies that promote environmentally friendly chemical reactions .

Case Studies and Research Findings

The following table summarizes notable findings from recent studies on this compound applications:

Mecanismo De Acción

Thioacetanilide can be compared with other similar compounds, such as acetanilide and thioacetamide:

Acetanilide: Unlike this compound, acetanilide contains an oxygen atom instead of sulfur. Acetanilide is used as an analgesic and antipyretic agent.

Thioacetamide: Thioacetamide is similar to this compound but lacks the aromatic ring. It is used as a sulfur source in organic synthesis.

Uniqueness: this compound’s unique structure, with a sulfur atom replacing the oxygen in acetanilide, gives it distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Comparación Con Compuestos Similares

- Acetanilide

- Thioacetamide

- Thiourea

Actividad Biológica

Thioacetanilide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the realm of antiviral research. This article provides an overview of the biological activity of this compound and its derivatives, focusing on their mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SARs).

Overview of this compound

This compound is an acetanilide derivative where a sulfur atom replaces the oxygen in the acetyl group. This modification can significantly influence the compound's biological properties, making it a subject of interest for drug discovery.

Anti-HIV Properties

A significant body of research has focused on the anti-HIV activity of this compound derivatives. Notably, a series of 1,2,3-thiadiazole thioacetanilides were synthesized and evaluated for their ability to inhibit HIV-1 replication. One derivative, 2-[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-ylthio]-N-(2-nitrophenyl)acetamide (7d2), demonstrated remarkable potency with an effective concentration (EC50) of 0.059 µM and a high selectivity index (SI > 4883) .

Another study identified novel substituted imidazo[4,5-b]pyridin-2-ylthioacetanilides as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds 12 and 13 exhibited EC50 values of 0.059 and 0.073 µM respectively, outperforming the control drug nevirapine (EC50 = 0.26 µM) .

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| 7d2 | 0.059 | >283.25 | >4883 |

| Compound 12 | 0.059 | Not reported | Not reported |

| Compound 13 | 0.073 | Not reported | Not reported |

The mechanism by which this compound derivatives exert their antiviral effects primarily involves the inhibition of reverse transcriptase, an enzyme critical for HIV replication. The structural modifications in these derivatives enhance their binding affinity to the enzyme, thereby blocking viral replication .

Antioxidant Activity

Beyond antiviral properties, thioacetanilides have also been explored for their antioxidant capabilities. A study synthesized new 4-(4-acetamidophenylazo)thiophene scaffolds from thioacetanilides and evaluated their antioxidant activity. The results indicated that certain derivatives exhibited significant free radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of thioacetanilides. Modifications in the aromatic rings and substituents attached to the this compound core can dramatically affect both potency and selectivity against target enzymes.

- Aromatic Substituents : The introduction of electron-withdrawing groups (e.g., halogens) has been shown to enhance activity against HIV by increasing electron density on the nitrogen atom involved in binding.

- Thiazole and Imidazole Derivatives : These modifications have been linked to improved efficacy as NNRTIs due to their ability to mimic natural substrates for reverse transcriptase .

Case Studies

Several case studies highlight the promising potential of this compound derivatives:

- Case Study 1 : A series of novel thiazolylthioacetamides were developed that showed significant inhibitory effects on HIV-1 replication in vitro. Their structure was optimized through iterative SAR studies leading to compounds with EC50 values in the low nanomolar range .

- Case Study 2 : Research into arylazolyl(azinyl)thioacetanilides revealed that specific structural configurations could yield compounds with enhanced selectivity against HIV strains resistant to existing therapies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Thioacetanilide (C₈H₉NS) in laboratory settings?

- Methodology :

- Synthesis : this compound is typically synthesized via substitution reactions, such as the interaction of acetanilide with phosphorus pentasulfide (P₂S₅) in anhydrous conditions. Alternative routes include reactions with thiocyanate derivatives under controlled temperatures (40–60°C) .

- Purification : Recrystallization from water or methanol is standard. Evidence from 1962 studies highlights double recrystallization from water (yielding m.p. 75–76°C) and storage in vacuum desiccators to prevent hydration .

- Characterization : Use melting point analysis, FT-IR (to confirm C=S bond at ~1250 cm⁻¹), and ¹H/¹³C NMR (to verify aromatic and methylene protons) .

Q. How does this compound’s solubility in organic solvents impact experimental design for pharmacological studies?

- Methodology :

- Solubility Profile : this compound dissolves in DMSO (55 mg/mL, 363.68 mM) but has limited solubility in water. For in vitro assays, dissolve in DMSO first, then dilute with aqueous buffers (≤1% DMSO to avoid cytotoxicity) .

- Solvent Selection : Use benzene or dioxane for studies requiring non-polar environments, as this compound shows no linear association in benzene (0.05–0.30 wt.%), unlike acetanilide .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stability?

- Methodology :

- HPLC-UV/Vis : Monitor purity using C18 columns (methanol/water mobile phase) and UV detection at 254 nm.

- TGA/DSC : Assess thermal stability (decomposition >200°C) and hygroscopicity.

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 151.23 .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s association behavior observed in different solvent systems?

- Methodology :

- Contradiction : this compound exhibits no linear association in benzene (unlike acetanilide) but forms complexes in dioxane-thiourea mixtures .

- Resolution : Conduct dielectric constant measurements and UV-Vis spectroscopy to compare solute-solvent interactions. Use computational modeling (e.g., DFT) to map hydrogen-bonding tendencies in varying polarity solvents .

Q. What strategies are effective for elucidating this compound’s structure-activity relationship (SAR) in anti-inflammatory pathways?

- Methodology :

- In Silico Docking : Screen against cyclooxygenase (COX-2) and NF-κB targets using AutoDock Vina. Compare binding affinities with acetaminophen derivatives.

- In Vivo Validation : Use murine models (e.g., carrageenan-induced paw edema) with dose-response studies (10–100 mg/kg). Measure cytokine levels (IL-6, TNF-α) via ELISA .

Q. How can researchers optimize this compound derivatives for enhanced bioactivity while minimizing toxicity?

- Methodology :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the para position to enhance electrophilicity. Synthesize 1,3,4-thiadiazole derivatives via cyclocondensation with thiocyanate .

- Toxicological Screening : Use HepG2 cells for cytotoxicity assays (IC₅₀ determination) and Ames tests for mutagenicity .

Q. What analytical methods are suitable for detecting this compound degradation products under varying storage conditions?

- Methodology :

- Stability Studies : Store samples at -20°C (powder) or -80°C (solution) for long-term stability .

- Degradation Analysis : Employ LC-MS/MS to identify hydrolyzed products (e.g., aniline derivatives) and quantify degradation kinetics using Arrhenius modeling .

Q. Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported anti-inflammatory efficacy of this compound across independent studies?

- Methodology :

- Meta-Analysis : Aggregate data from preclinical studies using PRISMA guidelines. Adjust for variables like animal strain, dosage, and assay protocols.

- Dose-Response Replication : Standardize in vitro assays (e.g., LPS-stimulated RAW 264.7 macrophages) with positive controls (e.g., dexamethasone) .

Q. What experimental controls are essential to ensure reproducibility in this compound’s synthetic protocols?

- Methodology :

- Control Reactions : Include blank runs (no catalyst) and parallel reactions with acetanilide to validate sulfurization efficiency.

- Cross-Lab Validation : Share detailed protocols (e.g., via Protocols.io ) and characterize products with identical instrumentation (e.g., 300 MHz NMR) .

Q. Ethical & Methodological Compliance

Q. How can researchers ensure ethical compliance when extrapolating this compound’s pharmacological data to human applications?

Propiedades

IUPAC Name |

N-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWCGLTCRJJFXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060920 | |

| Record name | Thioacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637-53-6 | |

| Record name | N-Phenylethanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanethioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thioacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9AL2GO03Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.